Product packaging for Dimolybdic acid(Cat. No.:)

Dimolybdic acid

Cat. No.: B1244070
M. Wt: 305.9 g/mol
InChI Key: IKZCNEIJHFHRGH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimolybdic acid, often associated with molybdic acid (H₂MoO₄), is an inorganic compound that serves as a vital precursor and catalyst in numerous research and industrial processes . This compound is a key starting material in the synthesis of other molybdenum compounds, such as ammonium molybdate and molybdenum sulfide, which are themselves essential in various catalytic and materials science applications . One of its notable uses is in the preparation of the Froehde reagent, a mixture with concentrated sulfuric acid that is employed in analytical chemistry for the detection of alkaloids . In the field of chemical synthesis, molybdic acid functions as an effective catalyst for epimerization reactions, such as the conversion of aldoses, demonstrating its utility in complex organic transformations . Furthermore, molybdic acid acts as a crucial precursor for supported molybdenum oxide catalysts and heteropolyacids, which are powerful, reusable solid acids used in reactions relevant to renewable resource exploitation, including the dehydration of sugars and esterification . From a biological perspective, molybdenum, for which this acid is a source, is an essential trace element across most organisms . It is incorporated into the molybdenum cofactor (Moco), the active site of over 50 enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase, which are critical for metabolic pathways involving carbon, nitrogen, and sulfur . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2Mo2O7 B1244070 Dimolybdic acid

Properties

Molecular Formula

H2Mo2O7

Molecular Weight

305.9 g/mol

IUPAC Name

hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum

InChI

InChI=1S/2Mo.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2

InChI Key

IKZCNEIJHFHRGH-UHFFFAOYSA-L

SMILES

O[Mo](=O)(=O)O[Mo](=O)(=O)O

Canonical SMILES

O[Mo](=O)(=O)O[Mo](=O)(=O)O

Origin of Product

United States

Synthesis and Formation Pathways of Dimolybdic Acid Species

Generation through Acidification of Molybdate (B1676688) Solutions

The formation of dimolybdic acid is intrinsically linked to the acidification of aqueous solutions containing simple molybdate ions (MoO₄²⁻). As the pH of the solution is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polyoxomolybdate species, including dimolybdates.

In aqueous solutions, the speciation of molybdenum is highly dependent on pH. At high pH values (above 5), the simple tetrahedral molybdate ion, MoO₄²⁻, is the dominant species. mdpi.com As the solution is acidified, protonation occurs, leading to the formation of species like HMoO₄⁻ and the monomeric molybdic acid, H₂MoO₄ (often represented as MoO₂(OH)₂(H₂O)₂). mdpi.comresearchgate.net

These monomeric species are prone to condensation reactions, where they combine to form larger, polymeric ions (polymolybdates) by eliminating water molecules. This process is the fundamental basis for the formation of dimolybdic species. In slightly acidic to neutral solutions, the heptamolybdate ion (Mo₇O₂₄⁶⁻), also known as paramolybdate, can form. mdpi.comresearchgate.net However, under more strongly acidic conditions (pH < 2.5), further condensation and rearrangement lead to a different distribution of species, including cationic molybdenum complexes. mdpi.comgoogle.com

In a solution with a total molybdenum concentration of 0.3 mol/L, analysis shows that at a pH of approximately 0.25, the dominant species are cationic. mdpi.com These include monomolybdenum complexes and, significantly, dimolybdenum complexes. mdpi.com The relative concentration of these species is a direct function of the solution's pH.

The following table, based on data from solutions with a total molybdenum content of 0.3 mol/L, illustrates the distribution of major molybdenum species at a pH of 0.25. mdpi.com

Molybdenum SpeciesFormulaTypeApproximate Fraction at pH 0.25
Cationic Monomolybdenum ComplexH₃MoO₄⁺CationicDominant
Cationic Monomolybdenum ComplexHMoO₃⁺CationicDominant
Cationic Dimolybdenum Complex H₆Mo₂O₈²⁺ Cationic Dominant
Cationic Dimolybdenum ComplexHMo₂O₆⁺CationicDominant
Anionic Polymolybdate AnionMo₁₈O₅₆⁴⁻Anionic~10%
Molybdic Acid / Molybdenum Trioxide (anhydrate)H₂MoO₄ / MoO₃Neutral< 3%

A primary pathway for the formation of this compound (H₂Mo₂O₇) in highly acidic solutions is the hydrolysis of cationic dimolybdenum complexes. mdpi.com Specifically, the dimolybdenum cation H₆Mo₂O₈²⁺, which is a dominant species at a pH around 0.25, can undergo hydrolysis to yield this compound. mdpi.com This process occurs during precipitation from the acidic solution. The presence of this compound in the final product of such processes is explained by this hydrolysis reaction. mdpi.com Similarly, the monomeric molybdic acid (H₂MoO₄) can be formed via the hydrolysis of the monomolybdenum cation H₃MoO₄⁺. mdpi.com

Pathways in Molybdenum Recovery Processes

The formation of this compound is not just a laboratory phenomenon but also occurs within industrial processes, particularly those designed to recover molybdenum from various waste streams, such as spent catalysts.

In industrial-scale operations for recovering molybdenum, a common final step is the precipitation of molybdic acid from a purified leach solution by acidification. mdpi.commdpi.com Analysis of the precipitated solid product has shown that it can be highly crystalline. mdpi.com X-ray diffraction (XRD) patterns of molybdic acid produced from spent petrochemical catalysts have indicated that while the major crystalline compound is orthorhombic molybdic acid (H₂MoO₄), monoclinic this compound (H₂Mo₂O₇) may also be present as a major component. mdpi.com Its formation is attributed to the hydrolysis of dimolybdenum cations present in the acidic leachate. mdpi.com

This compound species are considered intermediates in the hydrometallurgical processing of spent hydrodesulfurization (HDS) catalysts. mdpi.com These catalysts, which use molybdenum and other metals on an alumina (B75360) support, become deactivated over time. mdpi.commdpi.com A typical recovery process involves:

Oxidizing Roasting: The spent catalyst is roasted to convert molybdenum compounds into molybdenum trioxide (MoO₃). mdpi.com

Leaching: The roasted material is leached with an alkaline solution, such as sodium hydroxide (B78521) (NaOH), to dissolve the molybdenum as soluble sodium molybdate (Na₂MoO₄). mdpi.com

Precipitation: The resulting leachate is then acidified, typically with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a very low pH (often around 0.0 to 1.0). mdpi.commdpi.com

During this final acidification step, the molybdate ions undergo the condensation and hydrolysis reactions described in section 2.1. Cationic dimolybdenum species form in the acidic solution and subsequently hydrolyze to form this compound, which then precipitates along with molybdic acid. mdpi.com Therefore, this compound is a key intermediate species in the conversion of soluble molybdate into a solid, recoverable acid product.

Proposed Formation Reactions within Polyoxomolybdate Self-Assembly

Polyoxometalates (POMs) are a vast class of molecular metal-oxide clusters formed by the self-assembly of simpler oxometalate precursors in solution. gla.ac.ukresearchgate.net The formation of these complex, often very large, structures is governed by a hierarchical, building-block assembly mechanism.

The initial steps of this self-assembly in acidic aqueous media are the protonation and condensation of monomeric [MoO₄]²⁻ tetrahedra. It is proposed that dimolybdate and other small polyoxomolybdate fragments act as the fundamental building blocks for these larger, more complex architectures. gla.ac.uk For instance, research into the formation of crystalline Mo-V-based oxides has suggested that the assembly mechanism involves pentagonal [Mo₆O₂₁]⁶⁻ units, which themselves are assemblies of smaller molybdate units. The observation of dimeric and trimeric cluster aggregations in solution via mass spectrometry supports the concept of a stepwise assembly from smaller units. gla.ac.uk

Therefore, the formation of a dimolybdate species can be seen as one of the earliest and most fundamental condensation reactions in the "one-pot" synthesis of complex polyoxometalate structures, representing a critical step in the pathway from simple monomers to intricate nanoscale architectures. gla.ac.uk

Aqueous Solution Chemistry and Speciation Dynamics

Protonation Equilibria of Molybdate (B1676688) and Dimolybdate Anions

The initial step in the polymerization of molybdate ions upon acidification is protonation. In alkaline to neutral solutions, the molybdate ion exists as the unprotonated, tetrahedral MoO₄²⁻. imoa.infooup.com As the solution becomes more acidic, a series of protonation equilibria are established.

The first protonation yields the hydrogenmolybdate (B1232381) ion, HMoO₄⁻:

MoO₄²⁻ + H⁺ ⇌ HMoO₄⁻

Further protonation leads to the formation of the neutral monomeric species, molybdic acid (H₂MoO₄):

HMoO₄⁻ + H⁺ ⇌ H₂MoO₄

While early models considered these protonated species to retain a tetrahedral geometry, subsequent studies have suggested that the coordination number of molybdenum expands upon protonation. oup.com The structure of molybdic acid in aqueous solution is now believed to be octahedral, accommodating water molecules in its coordination sphere, with proposed structures such as MoO₂(OH)₂(H₂O)₂ or MoO₃(H₂O)₃. researchgate.netresearchgate.net This neutral molybdic acid, H₂MoO₄, is considered a key intermediate species that plays a crucial role in subsequent condensation reactions, more so than the HMoO₄⁻ ion. oup.com

The existence of a simple dimolybdate anion, Mo₂O₇²⁻, analogous to the well-known dichromate ion (Cr₂O₇²⁻), is not widely supported as a significant species in most aqueous solutions. imoa.infooup.com However, some potentiometric studies have suggested that the inclusion of a protonated dimeric anion, the hydrogen dimolybdate ion (HMo₂O₇⁻), in equilibrium models can improve the fit of experimental data in certain conditions. oup.com At very low pH values (between 0 and 1), the system is dominated by monomeric H₂MoO₄ and its further protonated cationic form, H₃MoO₄⁺. acs.org

Table 1: Key Protonation Equilibria of Monomeric Molybdate

Equilibrium Reaction Reactant Product(s) Predominant pH Range
MoO₄²⁻ + H⁺ ⇌ HMoO₄⁻ Molybdate Hydrogenmolybdate Slightly acidic
HMoO₄⁻ + H⁺ ⇌ H₂MoO₄ Hydrogenmolybdate Molybdic acid Acidic (pH < 4)
H₂MoO₄ + H⁺ ⇌ H₃MoO₄⁺ Molybdic acid Protonated molybdic acid Strongly acidic (pH 0-1)

Concentration-Dependent Oligomerization Tendencies in Acidic Solutions

The formation of polymeric molybdenum species, known as polyoxometalates, is highly dependent on both the pH and the total molybdenum concentration in the solution. imoa.info While protonation occurs at all concentrations, oligomerization (or polymerization) is the favored pathway in solutions with molybdenum concentrations typically above 10⁻³ mol/L. imoa.inforesearchgate.net In very dilute solutions, monomeric molybdic acid (H₂MoO₄) remains the dominant species even upon acidification. researchgate.net

As the concentration increases, the protonated monomeric species undergo condensation reactions, eliminating water molecules to form larger aggregates. It is important to note that while solid compounds like ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇) can be crystallized, this does not confirm the presence of a free [Mo₂O₇]²⁻ ion as a major species in the solution from which it was crystallized. imoa.info The equilibria in solution are dominated by larger polymers.

Research has identified two primary polymeric species that form in significant quantities under specific pH and concentration conditions: imoa.info

Heptamolybdate ([Mo₇O₂₄]⁶⁻): This species is the predominant form at molybdenum concentrations above 10⁻³ mol/L in the pH range of 5 to 6.

Octamolybdate ([Mo₈O₂₆]⁴⁻): In more acidic conditions, from pH 3 to 5, the octamolybdate ion becomes the dominant polymeric species.

Some studies also propose that smaller aggregates, such as dimers, trimers, or tetramers, may exist, but likely at very low concentrations. oup.com

Table 2: Molybdenum(VI) Speciation as a Function of pH and Concentration

Molybdenum Concentration pH Predominant Species
> 10⁻³ mol/L > 6 [MoO₄]²⁻ (Monomer)
> 10⁻³ mol/L 5 - 6 [Mo₇O₂₄]⁶⁻ (Heptamer)
> 10⁻³ mol/L 3 - 5 [Mo₈O₂₆]⁴⁻ (Octamer)
< 10⁻³ mol/L Acidic H₂MoO₄ (Monomer)

Data sourced from the International Molybdenum Association. imoa.info


Interconversion with Monomeric and Higher Polymeric Molybdenum Species

The various molybdenum(VI) species in an acidified aqueous solution exist in a dynamic equilibrium. The interconversion between monomeric, dimeric, and higher polymeric forms is rapid and reversible, controlled primarily by shifts in pH and total molybdenum concentration. imoa.info

When a solution containing the simple MoO₄²⁻ anion is acidified, it converts to monomeric H₂MoO₄. If the concentration is sufficiently high, these monomers rapidly polymerize to form species such as heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻). imoa.info Conversely, if a solution containing these polymolybdates is diluted or made more alkaline, the equilibrium will shift back, causing depolymerization to form monomeric species.

The concept of a dimolybdate unit, [Mo₂O₇]²⁻, has been invoked to explain certain reaction pathways. For instance, the transformation of one polymolybdate form to another, such as the conversion of the beta-isomer of octamolybdate ([β-Mo₈O₂₆]⁴⁻) to the Lindqvist ion ([Mo₆O₁₉]²⁻), has been described as proceeding via the elimination of a dimolybdate moiety. mdpi.com Furthermore, under certain conditions, such as at elevated temperatures, ammonium heptamolybdate in solution can become unstable and convert to species that crystallize as ammonium dimolybdate. researchgate.net These instances suggest that dimeric molybdenum species, while perhaps not stable and free in solution in high concentrations, are critical transient or reactive intermediates in the complex interconversion pathways of polyoxometalates.

Influence of Ionic Strength and Temperature on Dimolybdic Acid Speciation

The precise balance of the equilibria between molybdenum species is sensitive to the physical conditions of the solution, including its ionic strength and temperature.

Influence of Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, can influence the activities of the molybdenum species and thus shift the position of the equilibria. Studies on the speciation of molybdenum in chloride media have shown that increasing the ionic strength by adding a salt like NaCl can promote the formation of certain polymeric species over others. For example, in a 1 M HCl solution containing 20 mM molybdenum, increasing the concentration of added NaCl from 0 to 4 M was found to shift the dimeric equilibrium. This shift resulted in an approximate 16% increase in the concentration of a chlorinated dimeric species, HMo₂O₅Cl²⁺, accompanied by a corresponding decrease in non-chlorinated dimers. acs.org This demonstrates that the presence of other ions in solution can directly impact the stability and prevalence of specific dimeric and other polymeric molybdenum complexes.

Table 3: Effect of Ionic Strength (via NaCl addition) on Molybdenum Dimer Speciation in 1.0 M HCl

Added NaCl Concentration Change in HMo₂O₅Cl²⁺ Species Change in Non-chlorinated Dimers
0 M to 4 M ~16% Increase ~19% Decrease

Data derived from studies in chloride media. acs.org


Influence of Temperature: Temperature has a significant effect on both the rate at which equilibrium is reached and the position of that equilibrium. The pKa values of the protonation reactions are temperature-dependent, which alters the fundamental acid-base chemistry of the system. researchgate.nettuwien.ac.at Molecular dynamics simulations performed at elevated temperatures (up to 573 K) indicate that molybdate species exhibit highly volatile coordination environments that are dependent on both pH and temperature. researchgate.net This suggests that the structure and stability of species like molybdic acid and its oligomers can change significantly with temperature. Experimental observations support this, for example, by showing that ammonium heptamolybdate can become unstable in solution at higher temperatures, leading to the formation of ammonium dimolybdate. researchgate.net An increase in temperature generally provides the energy to overcome activation barriers, potentially favoring the formation of different, more thermodynamically stable oligomers at higher temperatures.

Computational and Theoretical Investigations of Dimolybdic Acid

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of dimolybdic acid at the atomic level. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the geometry and other properties of the molecule. arxiv.orgacs.org

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the ground-state properties of many-electron systems, including those containing transition metals like molybdenum. wpmucdn.comcuny.edu DFT calculations are based on the principle that the ground-state energy and all other ground-state properties are a unique functional of the electron density. arxiv.orgquantumatk.com This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems. cuny.edu

A significant aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. Various functionals, from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGAs) and hybrid functionals (e.g., B3LYP), are available, and the choice can influence the accuracy of the results. quantumatk.comnih.gov For example, DFT calculations have been used to determine that the ground-state structure of the W₂O₇²⁻ anion, a congener of the dimolybdate anion, is a dibridged structure. wpmucdn.com

Table 1: Example of DFT-Calculated Properties for a Dimolybdenum System Note: This table is illustrative and based on findings for related dimolybdenum complexes as direct data for this compound is not available in the cited sources.

PropertyCalculated ValueComputational MethodSystemReference
Mo-Mo Bond Length2.371 (1) ÅDFT[Mo₂Cl₈H]³⁻ wpmucdn.com
Mo-H Bond Length1.68 (6) ÅDFT[Mo₂Cl₈H]³⁻ wpmucdn.com
Activation Energy of Protonation19 kcal/molDFT[Mo₂Cl₈]⁴⁻ wpmucdn.com

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without empirical data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim for a more rigorous solution to the Schrödinger equation than DFT, often at a higher computational cost. researchgate.net They are particularly valuable for understanding fundamental electronic interactions.

Ab initio calculations have been applied to various molybdenum compounds to elucidate their electronic structure. For instance, ab initio molecular electronic structure calculations have been used to investigate the structural properties of lithium metaphosphate glasses, demonstrating the broad applicability of these methods. imoa.info In the context of dimolybdenum species, ab initio methods can provide a detailed picture of the metal-metal bonding, including the nature of quadruple bonds, and how these bonds are influenced by ligands and protonation. wpmucdn.com

These methods are crucial for obtaining accurate potential energy surfaces, which describe the energy of the molecule as a function of its geometry. This is essential for studying reaction dynamics and understanding non-adiabatic processes, where the system transitions between different electronic states. researchgate.net For complex systems like this compound, where multiple electronic states may be close in energy, the insights from ab initio calculations are invaluable for a complete understanding of its chemistry.

Modeling of Aqueous Speciation and Protonation Constants

The behavior of molybdenum(VI) in aqueous solution is complex, involving a series of protonation and polymerization equilibria that are highly dependent on pH and concentration. Computational modeling plays a crucial role in unraveling this complexity and predicting the dominant species under various conditions.

Upon acidification, the tetrahedral molybdate (B1676688) ion (MoO₄²⁻) undergoes protonation. Experimental studies, such as spectrophotometric titrations, have been used to determine the thermodynamic constants for the first and second protonations of molybdate. nsf.gov These studies suggest that the first protonation step involves a change in coordination, from the tetrahedral HMoO₄⁻ to an octahedral species for molybdic acid, often represented as Mo(OH)₆. nsf.gov This change in coordination is accompanied by a significant decrease in entropy. nsf.gov

Computational models are used to simulate the speciation of molybdenum in water. It is important to note that the presence of a "dimolybdate" in a crystallized salt does not necessarily mean that the dimolybdate ion, [Mo₂O₇]²⁻, is a major species in solution. researchgate.net At higher molybdenum concentrations and in acidic conditions, polymerization occurs, leading to the formation of polyoxometalates such as the heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻) ions. researchgate.net

Theoretical calculations, including DFT, are used to investigate the structures and stability of various protonated and polymerized molybdate species in aqueous solution. researchgate.net For example, calculations have helped to identify the likely protonated forms of monomeric Mo(VI) in strongly acidic solutions as MoO(OH)₃(OH₂)₂⁺ and Mo(OH)₄(OH₂)₂²⁺. researchgate.net These models help interpret experimental data, such as Raman spectra, and provide a more detailed picture of the species present in solution than can be obtained from experiments alone.

Table 2: Experimentally Determined Thermodynamic Constants for Molybdate Protonation Source: Data from spectrophotometric studies in 1.0 M NaCl medium. nsf.gov

Reactionlog K (25 °C)ΔH (kJ mol⁻¹)ΔS (J K⁻¹ mol⁻¹)
MoO₄²⁻ + H⁺ ⇌ HMoO₄⁻3.89-8.944
MoO₄²⁻ + 2H⁺ ⇌ H₂MoO₄7.51-14.892

Simulation of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions involving this compound requires the characterization of reaction pathways and the identification of high-energy transition states. Computational chemistry provides powerful tools to simulate these processes, offering insights that are often inaccessible to direct experimental observation.

DFT calculations are particularly well-suited for mapping out the potential energy surface of a reaction. wpmucdn.com By locating the energy minima corresponding to reactants, intermediates, and products, as well as the saddle points corresponding to transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics.

A pertinent example is the theoretical study of the protonation of the [Mo₂Cl₈]⁴⁻ anion. wpmucdn.com In this study, DFT calculations were used to elucidate the entire reaction mechanism. The simulations revealed a two-step process: the first, rate-determining step is the transfer of a proton from an oxonium ion to the quadruple Mo-Mo bond. The second, much faster step involves an internal rearrangement of the chlorine atoms. wpmucdn.com The calculated activation energy of approximately 19 kcal/mol was found to be in excellent agreement with experimental values, validating the computational model. wpmucdn.com Such studies demonstrate the power of computational methods to provide a detailed, step-by-step understanding of reaction mechanisms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra (e.g., Raman, IR, UV-Vis, Photoelectron) to confirm structural assignments and understand electronic transitions. wpmucdn.comresearchgate.netmdpi.com

DFT and time-dependent DFT (TD-DFT) are common methods for predicting various types of spectra. arxiv.org For instance, photoelectron spectroscopy (PES) of gas-phase dimolybdate dianions (Mo₂O₇²⁻) has been studied and the results compared with DFT calculations. wpmucdn.com The computed vertical detachment energies (VDEs) showed very good agreement with the experimental PES spectra, allowing for the assignment of the observed spectral features to specific molecular orbitals. wpmucdn.com This synergy between experiment and theory is crucial for interpreting complex spectra and gaining insight into electronic structure.

Raman spectroscopy is another area where computational predictions are highly valuable. Theoretical calculations can predict the wavenumbers and intensities of Raman-active vibrational modes. researchgate.netnih.gov In a study of molten potassium dimolybdate (K₂Mo₂O₇), in situ high-temperature Raman spectroscopy was combined with DFT and ab initio calculations to confirm that the principal anionic unit in the melt is [Mo₂O₇]²⁻. researchgate.net Similarly, the experimental Raman spectrum of monoclinic silver dimolybdate (m-Ag₂Mo₂O₇) nanorods has been recorded and analyzed, with characteristic bands assigned to the stretching and bending modes of the MoO₆ octahedra. mdpi.com Such experimental data provides a benchmark for validating and refining computational models.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for Dimolybdate Species

SpeciesSpectroscopic TechniqueExperimental Value (eV)Calculated Value (eV)Reference
Mo₂O₇²⁻Photoelectron Spectroscopy (VDE)1.94~1.9 wpmucdn.com
SpeciesSpectroscopic TechniqueExperimental Peak (cm⁻¹)AssignmentReference
m-Ag₂Mo₂O₇Raman Spectroscopy~800-1000Symmetric/asymmetric Mo-O stretching in MoO₆ mdpi.com
m-Ag₂Mo₂O₇Raman Spectroscopy~200-800O-Mo-O bending modes mdpi.com

Reactivity and Proposed Reaction Mechanisms Involving Dimolybdic Acid Species

Role in Acid-Base Chemistry and Proton Transfer Processes

The concept of dimolybdic acid in aqueous solution is intricately linked to the acid-base chemistry of the molybdate (B1676688) ion, [MoO₄]²⁻. In alkaline or neutral solutions, the simple tetrahedral molybdate ion is the predominant species. imoa.info As the pH of the solution is lowered, a series of protonation and condensation reactions occur. imoa.infoimoa.info The process does not simply involve the formation of a discrete this compound molecule (H₂Mo₂O₇) in solution, but rather a complex speciation. imoa.info

The initial step in the acidification of a molybdate solution is proton transfer, where the molybdate ion acts as a Brønsted-Lowry base, accepting a proton. tutorchase.comlibretexts.org This fundamental process can be represented as: [MoO₄]²⁻ + H⁺ ⇌ [HMoO₄]⁻

Further protonation can lead to the formation of monomeric molybdic acid, H₂MoO₄. imoa.info Studies suggest that this second protonation is accompanied by a change in the coordination geometry of the molybdenum center. The first protonation step may involve an expansion of the coordination sphere from tetrahedral to octahedral through the addition of water molecules, a phenomenon rationalized by a significant decrease in entropy. journals.co.za The proposed equilibria are: [MoO₄]²⁻(tetrahedral) + H⁺ + 2H₂O ⇌ [MoO(OH)₅]⁻(octahedral) [MoO(OH)₅]⁻(octahedral) + H⁺ ⇌ Mo(OH)₆ or [MoO₂(OH)₂(OH₂)₂]⁰(octahedral) journals.co.za

These protonated monomeric species are key intermediates in the subsequent formation of more complex polyanions. imoa.info The proton transfer process is crucial as it activates the molybdate species, making it more reactive towards condensation. researchgate.net The simultaneous donation and acceptance of a proton between the acid and the base drives the reaction forward. tutorchase.com In essence, while we may refer to dimolybdates, the species in acidic solution are part of a dynamic equilibrium involving various protonated and oligomeric forms rather than a stable this compound. imoa.info

pH RangeDominant Molybdenum Species in Aqueous Solution imoa.inforesearchgate.netoup.com
> 7[MoO₄]²⁻ (Monomeric Molybdate)
5 - 6[Mo₇O₂₄]⁶⁻ (Heptamolybdate)
3 - 5[Mo₈O₂₆]⁴⁻ (Octamolybdate)
< 2[Mo₈O₂₆]⁴⁻ and other cationic species
~ 0.9Precipitation of MoO₃

Catalytic Activity of Related Dimolybdate Anions

Dimolybdate anions and related polynuclear oxomolybdates exhibit significant catalytic activity in a variety of chemical transformations. Their ability to be easily reduced and reoxidized, coupled with their structural flexibility, makes them effective catalysts. imoa.info

The activation of the robust carbon-fluorine (C-F) bond is a challenging yet important chemical transformation. researchgate.netrsc.org Gas-phase studies using mass spectrometry have revealed that binuclear dimolybdate anions can catalytically activate C-F bonds in molecules like trifluoroethanol and trifluoroacetic acid. researchgate.netunimelb.edu.au These studies provide detailed mechanistic insights into the elementary steps of the catalytic cycles. researchgate.net

For trifluoroethanol, a proposed catalytic cycle is initiated by the reaction of [Mo₂O₆(OH)]⁻ with trifluoroethanol, which eliminates a water molecule to form an alkoxo intermediate, [Mo₂O₆(OCH₂CF₃)]⁻. researchgate.netunimelb.edu.au This intermediate then undergoes a series of steps involving oxidation, decomposition with the loss of 1,1-difluoroethene, and reaction with another equivalent of trifluoroethanol to regenerate the active catalyst. researchgate.netunimelb.edu.au

A distinct, simpler cycle is observed with trifluoroacetic acid. researchgate.netunimelb.edu.au Here, reaction with [Mo₂O₆(OH)]⁻ forms [Mo₂O₆(O₂CCF₃)]⁻, which then undergoes an intramolecular fluoride (B91410) transfer to a molybdenum center, yielding [Mo₂O₆(F)]⁻. researchgate.netunimelb.edu.au This fluoride-containing dimolybdate anion is the key catalytic species that reacts with another molecule of trifluoroacetic acid to regenerate the carboxylate complex and continue the cycle. researchgate.netunimelb.edu.au

Proposed Catalytic Cycle for C-F Activation of Trifluoroacetic Acid by Dimolybdate researchgate.netunimelb.edu.au

Step Reactants Products Description
Entry [Mo₂O₆(OH)]⁻ + CF₃COOH [Mo₂O₆(O₂CCF₃)]⁻ + H₂O Formation of the trifluoroacetate (B77799) complex.
1 [Mo₂O₆(O₂CCF₃)]⁻ [Mo₂O₆(F)]⁻ + CO₂ + CF₂ Fluoride transfer to the molybdenum center.

| 2 | [Mo₂O₆(F)]⁻ + CF₃COOH | [Mo₂O₆(O₂CCF₃)]⁻ + HF | Regeneration of the trifluoroacetate complex. |

Mechanistic studies have elucidated several catalytic cycles involving dimolybdate species. In the gas-phase oxidation of alcohols to aldehydes or ketones, a binuclear dimolybdate center, such as [Mo₂O₆(OCHR₂)]⁻, is identified as the catalyst. researchgate.net The cycle involves three main steps:

Reaction of the catalyst precursor [Mo₂O₆(OH)]⁻ with an alcohol to form the active alkoxo-dimolybdate species [Mo₂O₆(OCHR₂)]⁻ and water. researchgate.net

Oxidation of the bound alkoxo ligand, leading to the elimination of the corresponding aldehyde or ketone in the rate-determining step. researchgate.net

Regeneration of the catalyst through oxidation by an external oxidant. researchgate.net

This type of mechanism, where oxygen is supplied by the catalyst lattice (or cluster framework) and subsequently replenished, is analogous to the Mars-van Krevelen mechanism observed in heterogeneous catalysis by solid-state metal oxides like iron molybdate. squ.edu.omimoa.info

In another example, a peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻, has been shown to be an effective catalyst for the oxygenation of organic sulfides using hydrogen peroxide. researchgate.net Mechanistic studies indicate the reaction is first-order in the catalyst but zero-order in hydrogen peroxide, suggesting a rapid pre-equilibrium formation of a reactive molybdenum-peroxo species, followed by a rate-determining oxygen transfer step to the sulfide (B99878). researchgate.net A negative Hammett reactivity constant (ρ = -1.06) points to an electron-deficient transition state, consistent with a nucleophilic attack by the sulfide on an electrophilic peroxo-oxygen. researchgate.net

Condensation Reactions Leading to Higher Oligomers and Polyoxomolybdates

Condensation reactions are a defining feature of molybdate chemistry in acidic solutions. mpg.dewikipedia.orgebsco.com As the pH is lowered from neutral, protonated monomeric molybdenum species undergo condensation, eliminating water molecules to form larger, polynuclear anions known as isopolymolybdates. mpg.deecontent.in The specific polyoxomolybdate (POM) formed is highly dependent on both the pH and the total molybdenum concentration in the solution. imoa.infoslideserve.com

The first major condensation product observed at pH values between 5 and 6 is the heptamolybdate, or paramolybdate, anion, [Mo₇O₂₄]⁶⁻. imoa.infooup.com As the acidity increases further, to a pH of approximately 3 to 5, the octamolybdate anion, [β-Mo₈O₂₆]⁴⁻, becomes dominant. imoa.inforesearchgate.netoup.com In more strongly acidic solutions (pH < 1.5), even larger aggregates can form, such as the [Mo₃₆O₁₁₂]⁸⁻ ion. oup.comresearchgate.net These condensation processes are reversible, and increasing the pH will break down the polyanions back into simpler species. imoa.info The formation of these various isopolymolybdates can be followed using techniques like Raman and ⁹⁵Mo NMR spectroscopy, which can distinguish the different structures based on their unique vibrational and resonance frequencies. researchgate.netoup.comresearchgate.net

These condensation reactions can also be influenced by the presence of other metal ions and organic ligands, leading to the formation of a wide variety of isopolymolybdate-based metal-organic complexes with diverse structures and properties. rsc.org For instance, the [Mo₇O₂₄]⁶⁻ anion can be transformed into polymolybdate chains like [Mo₃O₁₀]n²ⁿ⁻ or different isomers of [Mo₈O₂₆]⁴⁻ within the final structures of these hybrid materials. rsc.org

Ligand Exchange and Coordination Chemistry (referring to dimolybdenum centers relevant to acid formation)

The coordination chemistry of molybdenum is exceptionally rich and versatile, encompassing a range of oxidation states, coordination numbers from four to eight, and the ability to form stable complexes with a wide variety of ligands. imoa.info Ligand exchange processes are fundamental to the reactivity of dimolybdenum centers and play a key role in their catalytic functions and the formation of polynuclear structures. imoa.inforesearchgate.net

In the context of species relevant to this compound, the dimolybdenum core provides a platform for diverse coordination chemistry. Studies on quadruply bonded dimolybdenum complexes, often stabilized by bulky terphenyl or amidinate ligands, reveal that these centers can possess unsaturated coordination sites. rsc.orgresearchgate.netrsc.orgresearchgate.net These vacant sites are highly reactive and can readily participate in ligand exchange or substrate binding. rsc.org For example, the steric hindrance of bulky ligands can force the molybdenum atoms into unusual four-coordinate geometries with a formal 14-electron count, making them electronically unsaturated and prone to react with donor molecules. rsc.orgrsc.org

Ligand exchange is also a critical step in many catalytic cycles involving dimolybdenum complexes. The exchange of coordinated ligands like dihydrogen for dinitrogen is a key proposed step in the regeneration of molybdenum-dinitrogen catalysts for ammonia (B1221849) synthesis. rsc.org Similarly, the reactivity of thiolate-bridged dimolybdenum complexes with acids and other ligands like isonitriles is governed by the protonation of bridging ligands and subsequent ligand binding at the metal centers. researchgate.net The ability of dimolybdenum centers to facilitate facile ligand exchange is a direct consequence of the lability of Mo-ligand bonds, which allows for the dynamic interaction with substrates and the progression of catalytic reactions. imoa.info

Role in Polyoxometalate Chemistry

Dimolybdic Acid as a Building Block or Intermediate in Polyoxomolybdate Assembly

Dimeric molybdenum units serve as essential building blocks or intermediates in the formation of larger, intricate polyoxomolybdate (POMo) structures. These dimeric species are often the first step up from simple monomeric molybdates in the complex, pH-dependent condensation pathways that lead to giant molecular clusters. gla.ac.uk The nature of these building blocks, particularly their oxidation state and geometry, dictates the final architecture of the resulting POM.

In mixed-valence polyoxomolybdates, dimeric fragments of reduced molybdenum, such as {Mo₂O₈} units, have been identified as crucial linker units. gla.ac.uk For example, the well-known {Mo₁₃₂} Keplerate architecture is constructed from twelve pentagonal {Mo₆O₁₁} units linked together by thirty linear {Mo₂O₈} units. rsc.org The inherent structural rigidity of these metal-oxo and metal-metal bonded {Mo₂O₈} units is credited with enabling the formation of such a large and stable structure. rsc.org Similarly, the dimeric [Mo₂O₄]²⁺ aquatic complex is noted for its high stability. rsc.org

Research has also highlighted other dimeric units, such as the [Mo₂O₂S₂]²⁺ cation, which is the most common building block in the assembly of polyoxothiometalates (POTMs), a related class of clusters. tandfonline.com In certain systems, a dimeric [Mo₂O₈]⁴⁻ unit with two bridging oxide ions can form at a pH of 5 and act as a linker between other building blocks. tandfonline.com The assembly process can be highly specific, with different building blocks leading to distinct final structures, from wheel-shaped molybdenum blues to complex 3D frameworks. researchgate.netchinesechemsoc.orgfrontiersin.org The identification of these intermediates, from dimolybdate to hexamolybdate fragments, provides critical insight into the mechanisms governing POM formation. gla.ac.uk

Table 1: Key Molybdenum-Based Building Blocks in Polyoxometalate Assembly

Building Block Formula Description Role in Assembly Representative POM Structures Source(s)
{Mo₂O₈} Dimeric, edge-sharing unit of Mo(V) Linker unit {Mo₁₃₂} Keplerates rsc.org, gla.ac.uk
[Mo₂O₄]²⁺ Dimeric, metal-metal connected aquatic complex Stable precursor species in solution General POM synthesis rsc.org
[Mo₂O₂S₂]²⁺ Dimeric Mo(V) cation bridged by sulfide (B99878) anions Primary building block for POTMs Polyoxothiometalates tandfonline.com
[Mo₂O₉] Dimeric unit of two face-sharing {MoO₆} octahedra Forms part of the core structure Silverton-type {PrMo₁₂O₄₂} frontiersin.org
{Mo₆O₂₁}⁶⁻ Pentagonal polyoxomolybdate unit Assembles to form larger crystalline oxides {Mo₇₂V₃₀}, Orthorhombic MoV oxides researchgate.net

Influence of Acidic Conditions on Polyoxometalate Structure and Stability

Acidic conditions are a paramount factor in polyoxometalate chemistry, exerting profound control over the speciation, structure, and stability of the resulting clusters. acs.orgrsc.org The pH of the reaction medium directly influences the protonation state and electron density of the molybdate (B1676688) precursors, which in turn affects their coordination ability and the final architecture of the assembled POM. researchgate.net Many POM structures are only stable within a specific, often narrow, pH range. rsc.org

Research demonstrates that the nuclearity (the number of metal atoms) of polyoxomolybdates can be directly correlated with the pH of the solution from which they crystallize. acs.org For instance, studies on fluorinated arylarsonate-containing polyoxomolybdates showed the formation of Mo₆ species at pH 3, which could be reversibly converted to Mo₁₂ species at the more acidic pH of 1. acs.org This pH-dependent interconversion highlights the dynamic nature of these systems.

The stability of POMs is also heavily dependent on pH. Generally, many POMs exhibit greater stability in acidic environments. researchgate.net For example, the Wells-Dawson polyoxotungstate P₂W₁₈ shows exceptional stability in strongly acidic buffers (pH 2-4). frontiersin.org However, as the pH increases towards neutral, its stability decreases, and hydrolysis becomes more prominent. frontiersin.org Conversely, some Keggin-type POMs show marked instability even in strongly acidic conditions (pH 3-4), readily hydrolyzing into lacunary species (fragments with missing atoms). nih.gov The choice of buffer system, in addition to pH, can also play a key role in the stability and speciation, indicating a complex interplay between pH, ionic strength, and solution composition. frontiersin.orgnih.gov

Table 2: Effect of pH on Polyoxometalate Formation and Stability

POM System pH Condition Observed Outcome Significance Source(s)
Arylarsonate-Molybdates pH 3 Formation of heteropoly-6-molybdates ([{RAs}₂Mo₆O₂₄]⁴⁻) Demonstrates pH control over nuclearity acs.org
Arylarsonate-Molybdates pH 1 Formation of inverted-Keggin 12-molybdates ([{RAs}₄Mo₁₂O₄₆]⁴⁻) Reversible conversion from Mo₆ species acs.org
Wells-Dawson (P₂W₁₈) pH 2-4 Exceptional stability, anion remains 100% intact High stability in strongly acidic media frontiersin.org
Wells-Dawson (P₂W₁₈) pH ≥ 5.5 Begins to hydrolyze into monolacunary form Decreased stability approaching neutral pH frontiersin.org
Keggin (PW₁₂) pH 3-4 Significant instability, hydrolyzes to lacunary PW₁₁ Instability even under acidic conditions nih.gov
{Mo₁₅₄₋ₓ} clusters Variable Direct correlation between cluster nuclearity and mother liquor pH pH dictates the size of the final giant cluster acs.org

Theoretical Models for Polyoxomolybdate Formation from Monomeric/Dimeric Precursors

Understanding the intricate self-assembly of polyoxometalates from simple monomeric or dimeric precursors like this compound necessitates the use of theoretical and computational models. mdpi.com These models provide crucial insights into the complex reaction networks and energy landscapes that are often difficult to probe experimentally. acs.org

Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to model the formation pathways. acs.orggla.ac.uk For example, a computational tool named POMSimulator utilizes DFT-calculated Gibbs free energies, rescaled with experimental formation constants, to predict speciation diagrams and handle the complex reaction networks involved in POM formation. acs.org Such hybrid approaches, combining computational predictions with experimental data from techniques like X-ray total scattering, provide a robust foundation for understanding POM speciation, even under extreme conditions like hydrothermal synthesis. acs.org

Theoretical studies have examined the hydration-dehydration equilibria of molybdic acid, showing that isomers with expanded coordination spheres are stable at low concentrations and low pH. gla.ac.uk Metadynamics simulations have been used to compute the free-energy profiles for the aggregation of hydrogenmolybdate (B1232381) anions, postulating energy-cascade mechanisms for the formation of larger clusters like the Lindqvist anion ([Mo₆O₁₉]²⁻). gla.ac.uk These models help to identify plausible intermediates and rationalize the reaction pathways that lead from simple precursors to complex, high-nuclearity structures. acs.orgacs.org Molecular dynamics has also been used to explore the interaction between different polyoxomolybdate precursors (such as hexa- and octamolybdates) and catalyst supports, providing an atomistic-level understanding of these interactions. rsc.org

Advanced Research Directions and Future Outlook

Development of Novel Synthetic Routes for Pure Dimolybdic Acid Variants

The synthesis of this compound and its related compounds is moving beyond traditional precipitation methods towards more controlled and sophisticated routes. A significant area of research is the development of methods to produce pure, single-phase variants of dimolybdates, which are crucial for understanding their intrinsic properties and for their application in advanced materials.

One promising approach is the use of hydrothermal synthesis. This method allows for the crystallization of inorganic compounds under controlled temperature and pressure, influencing the resulting structure and morphology. For instance, hydrothermal techniques have been successfully employed to create various bismuth molybdate (B1676688) phases by carefully adjusting the pH and the ratio of bismuth to molybdenum precursors. This level of control could be adapted to the synthesis of specific dimolybdate structures with desired properties.

Another avenue of research is the refinement of precipitation techniques. For example, a novel method for preparing single-phase ammonium (B1175870) dimolybdate has been developed, with key parameters such as temperature, reaction time, molybdenum concentration, and the molar ratio of ammonia (B1221849) to molybdenum being optimized to achieve a high crystallization rate of the desired product. This approach minimizes the presence of other molybdate species, leading to a purer final product.

Furthermore, there is growing interest in developing synthetic routes that are more sustainable. One such example is the recovery and conversion of molybdenum from spent hydrodesulfurization (HDS) catalysts. mdpi.com This process involves the oxidative roasting of the catalyst, followed by leaching and subsequent precipitation of molybdic acid. The formation of this compound has been observed during the acidification of the leachate, suggesting a potential recycling-based route for its synthesis. mdpi.com

Future research in this area will likely focus on:

Precision Synthesis: Developing methods that allow for the precise control of the size, shape, and structure of dimolybdate clusters.

New Precursors: Exploring a wider range of organic and inorganic precursors to create novel this compound variants with unique properties.

Sustainable Methods: Emphasizing the use of environmentally friendly solvents, lower temperatures, and the recycling of molybdenum from waste streams.

In-Situ Characterization Techniques for Tracking this compound Formation and Reactivity

Understanding the dynamic nature of this compound formation and its role in chemical reactions requires advanced characterization techniques that can monitor these processes in real-time. In-situ and operando spectroscopy are at the forefront of this research, providing insights into the molecular transformations as they occur.

In-situ Raman spectroscopy has emerged as a powerful tool for studying molybdenum oxide-based materials. acs.orgresearchgate.netresearchgate.netgwdg.denih.gov It can provide detailed information about the vibrational modes of different molybdenum species, allowing researchers to track the conversion of monomeric molybdate ions into dimeric and larger polymeric structures under reaction conditions. acs.orgresearchgate.netresearchgate.netgwdg.denih.gov For instance, changes in the Raman spectra of molybdenum oxides can be correlated with the generation of oxygen vacancies, which are often crucial for catalytic activity. nih.gov

X-ray Absorption Spectroscopy (XAS) is another critical technique for the in-situ characterization of molybdenum compounds. researchgate.netacs.orgnih.govnih.gov XAS can provide element-specific information about the local atomic structure and oxidation state of molybdenum, even in amorphous materials or solutions. researchgate.netacs.orgnih.govnih.gov By performing XAS measurements under reaction conditions, it is possible to follow the structural evolution of molybdenum species, from precursors to active catalytic sites. Combining XAS with other techniques, such as X-ray Diffraction (XRD) and infrared (IR) spectroscopy, in an operando setup, offers a multi-faceted view of the catalyst's behavior. researchgate.netyoutube.com

Future developments in this field are expected to involve:

Multi-technique Approaches: The increasing use of combined in-situ techniques to obtain a more complete picture of the reaction dynamics.

Higher Resolution: Advances in spectroscopic techniques to achieve higher spatial and temporal resolution, enabling the observation of short-lived intermediates.

Correlation with Theory: The close integration of in-situ experimental data with advanced computational models to validate theoretical predictions and provide a deeper understanding of reaction mechanisms.

Advanced Computational Modeling of Complex Molybdenum Speciation and Catalytic Functions

Computational modeling has become an indispensable tool for unraveling the complex chemistry of molybdenum in solution and in catalytic systems. Advanced computational methods are providing unprecedented insights into the structure, stability, and reactivity of this compound and related species.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and energetics of molybdenum compounds. researchgate.netacs.org DFT calculations can be used to predict the stability of different molybdenum oxide species on catalyst supports, helping to identify the most likely active sites for a given reaction. researchgate.net These theoretical studies are crucial for interpreting experimental data from spectroscopic techniques and for understanding the mechanisms of catalyst formation and deactivation. researchgate.netacs.org

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molybdenum species in solution over time. scispace.com By simulating the movement of atoms and molecules, MD can provide insights into processes such as the formation of polyoxometalates and the interaction of these species with solvent molecules. scispace.com

Computational Fluid Dynamics (CFD) is being employed to model the precipitation of molybdenum compounds in industrial reactors. mdpi.comnih.govresearchgate.net By combining fluid dynamics with chemical reaction kinetics, CFD simulations can predict how factors like mixing and reactor geometry affect the size and morphology of the resulting particles. mdpi.comnih.govresearchgate.net This is particularly valuable for optimizing industrial processes for the production of molybdenum-based materials with specific properties. mdpi.comnih.govresearchgate.net

Future trends in computational modeling of molybdenum speciation include:

Machine Learning: The use of machine learning algorithms to accelerate the discovery of new molybdenum-based catalysts with desired properties.

Multiscale Modeling: The development of models that can bridge the gap between the atomic scale (quantum mechanics) and the macroscopic scale (reactor engineering).

Improved Accuracy: The continuous development of more accurate and efficient computational methods to better describe the complex electronic structure of molybdenum compounds.

Exploration of this compound in Green Chemistry Applications (excluding product application profiles)

This compound and its derivatives are being increasingly explored for their potential in green chemistry, particularly in the development of environmentally benign catalysts. researchgate.net The principles of green chemistry, such as waste reduction, the use of renewable resources, and energy efficiency, are driving the research in this area. researchgate.net

Molybdenum-based materials, including heteropolymolybdates, have shown great promise as solid acid catalysts. tandfonline.comnih.govresearchgate.net These materials can replace traditional liquid acids, such as sulfuric acid, in a variety of chemical reactions. researchgate.net The advantages of using solid acid catalysts include their ease of separation from the reaction mixture, which simplifies product purification and reduces waste, and their potential for regeneration and reuse. researchgate.netnih.gov For example, silica (B1680970) molybdic acid has been used as a recyclable catalyst in multi-component reactions under microwave irradiation in water, demonstrating several green chemistry principles. rsc.org

Another important area of research is the use of molybdenum-based catalysts in the conversion of biomass into valuable chemicals and fuels. researchgate.netnih.govresearchgate.netacs.org Biomass is a renewable feedstock, and its conversion into platform chemicals is a key goal of green chemistry. Molybdenum catalysts, such as molybdenum carbide, have shown activity in the catalytic pyrolysis of lignin, a major component of biomass. researchgate.netnih.govresearchgate.net

The future exploration of this compound in green chemistry is likely to focus on:

Catalyst Design: The rational design of dimolybdate-based catalysts with enhanced activity, selectivity, and stability for specific green chemical processes.

Biomass Valorization: The development of new catalytic routes for the conversion of a wider range of biomass feedstocks into high-value products.

Benign Reaction Media: The investigation of catalytic reactions in environmentally friendly solvents, such as water or supercritical fluids.

Q & A

Q. What are the optimal experimental conditions for synthesizing dimolybdic acid with high purity?

Methodological Answer: this compound synthesis typically involves controlled hydrolysis of molybdenum trioxide (MoO₃) in acidic media. Key parameters include:

  • Acid concentration : Use 2–4 M HNO₃ or H₂SO₄ to balance reaction kinetics and byproduct formation .
  • Temperature : Maintain 60–80°C to prevent premature condensation into polymolybdate species .
  • Stoichiometric control : Monitor MoO₃-to-acid ratios (e.g., 1:3 molar ratio) via pH titration to ensure intermediate isolation .
    Validation : Characterize purity via ICP-OES for Mo content (>98%) and FTIR to confirm absence of polymolybdate bands (950–850 cm⁻¹) .

Q. How can researchers distinguish this compound from related polyoxomolybdates using spectroscopic techniques?

Methodological Answer:

  • Raman spectroscopy : this compound (H₂Mo₂O₇) exhibits a unique ν(Mo=O) stretching band at ~960 cm⁻¹, distinct from ν(Mo-O-Mo) in polymolybdates (~880 cm⁻¹) .
  • UV-Vis : Aqueous solutions show a λmax at 290 nm (ε ≈ 1,200 L·mol⁻¹·cm⁻¹) due to ligand-to-metal charge transfer (LMCT) .
  • XRD : Compare with reference patterns (ICDD 00-012-0753) to confirm monoclinic crystal structure .

Q. What factors influence the stability of this compound in aqueous solutions, and how can degradation be mitigated?

Methodological Answer:

  • pH dependence : Stability peaks at pH 1.5–2.4. At higher pH (>3), rapid hydrolysis forms MoO₄²⁻ and polymolybdates .
  • Temperature : Store solutions at 4°C to slow polymerization; avoid freeze-thaw cycles.
  • Additives : Add 0.1 M oxalic acid as a chelating agent to suppress condensation .
    Monitoring : Track degradation via dynamic light scattering (DLS) for particle size changes (>2 nm indicates aggregation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the catalytic activity of this compound in oxidation reactions?

Methodological Answer:

  • Modeling : Optimize geometry using B3LYP/6-311+G(d,p) to calculate bond dissociation energies (BDEs) of Mo–O bonds. Lower BDE correlates with higher oxidative activity .
  • Reaction pathways : Simulate transition states for O-atom transfer using Nudged Elastic Band (NEB) methods. Compare activation energies (ΔG‡) with experimental kinetics .
    Validation : Cross-reference computed turnover frequencies (TOFs) with experimental GC-MS data for alkene epoxidation .

Q. What strategies resolve contradictions in reported redox potentials of this compound across electrochemical studies?

Methodological Answer:

  • Standardization : Use a unified reference electrode (e.g., Ag/AgCl in 3 M KCl) and electrolyte (0.1 M H₂SO₄) to minimize variability .
  • Surface adsorption : Pre-treat electrodes (glassy carbon) with alumina polishing to remove MoO₃ passivation layers .
  • Data reconciliation : Apply multivariate regression to account for pH, ionic strength, and temperature differences in literature data .

Q. How should researchers design isotope-labeling experiments to trace molybdenum speciation in this compound-mediated catalysis?

Methodological Answer:

  • Isotope selection : Use <sup>98</sup>Mo (natural abundance 24.1%) or <sup>100</sup>Mo (9.6%) for tracking via ICP-MS .
  • Pulse-chase experiments : Introduce labeled Mo into reaction systems, then monitor isotopic distribution in products and intermediates .
  • Controls : Include unlabeled blanks to correct for natural isotopic abundance .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw XRD, FTIR, and electrochemical datasets in repositories like Zenodo .
  • Collaborative validation : Perform round-robin testing with ≥3 independent labs using identical reagents (e.g., Sigma-Aldrich MoO₃, 99.99%) and protocols .

Q. How can researchers address discrepancies in reported acidity constants (pKa) of this compound?

Methodological Answer:

  • Potentiometric titration : Use a combined glass electrode calibrated with NIST-traceable buffers. Account for ionic strength via Davies equation .
  • Statistical analysis : Apply bootstrapping to estimate uncertainty intervals (±0.1 pKa units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.